(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL (1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC20359190
InChI: InChI=1S/C10H11F4NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1
SMILES:
Molecular Formula: C10H11F4NO
Molecular Weight: 237.19 g/mol

(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL

CAS No.:

Cat. No.: VC20359190

Molecular Formula: C10H11F4NO

Molecular Weight: 237.19 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL -

Specification

Molecular Formula C10H11F4NO
Molecular Weight 237.19 g/mol
IUPAC Name (1R,2S)-1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol
Standard InChI InChI=1S/C10H11F4NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1
Standard InChI Key SUUOCLKJLSRBMO-CDUCUWFYSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=C(C=CC(=C1)C(F)(F)F)F)N)O
Canonical SMILES CC(C(C1=C(C=CC(=C1)C(F)(F)F)F)N)O

Introduction

Structural and Molecular Characteristics

(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL (CAS: 1208080-81-2) belongs to the class of trifluoromethylbenzenes, featuring a propan-2-ol backbone with an amino group and a fluorinated aromatic ring. Its molecular formula is C₁₀H₁₁F₄NO, with a molar mass of 237.19 g/mol . The compound’s stereochemistry is defined by the (1R,2S) configuration, which critically influences its biological activity and synthetic pathways.

Key Structural Features

  • Aromatic System: A 2-fluoro-5-(trifluoromethyl)phenyl group introduces steric bulk and electronic effects due to the fluorine and trifluoromethyl (-CF₃) substituents. These groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.

  • Chiral Centers: The (1R,2S) configuration at the amino and alcohol-bearing carbons dictates enantioselective interactions with biological targets .

  • Functional Groups: The primary amino (-NH₂) and secondary alcohol (-OH) groups enable hydrogen bonding, influencing solubility and reactivity.

Table 1: Molecular Data

PropertyValue
IUPAC Name(1R,2S)-1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol
Molecular FormulaC₁₀H₁₁F₄NO
Molecular Weight237.19 g/mol
CAS Number1208080-81-2
Stereochemistry(1R,2S)
InChI KeyJZOPDSWOTXYWRK-CDUCUWFYSA-N

Synthesis and Manufacturing Protocols

The synthesis of (1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL involves multi-step organic reactions requiring precise control over stereochemistry and regioselectivity. Industrial and laboratory methods prioritize asymmetric catalysis to achieve the desired (1R,2S) configuration .

Key Synthetic Steps

  • Starting Materials:

    • 2-Fluoro-5-(trifluoromethyl)benzaldehyde serves as the aromatic precursor.

    • Chiral auxiliaries or catalysts, such as Jacobsen’s catalyst, induce enantioselectivity during the formation of the amino alcohol backbone.

  • Amination and Reduction:

    • Condensation of the aldehyde with nitroethane forms a β-nitro alcohol intermediate, which undergoes catalytic hydrogenation (e.g., H₂/Pd-C) to yield the amino alcohol .

    • Stereochemical control is achieved via chiral ligands or enzymatic resolution.

  • Purification:

    • High-performance liquid chromatography (HPLC) or recrystallization ensures >98% enantiomeric excess (ee) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Aldol CondensationNitroethane, K₂CO₃, THF, 0°C65
Catalytic HydrogenationH₂ (1 atm), Pd/C, MeOH, 25°C85
Chiral ResolutionL-Tartaric acid, EtOH72

Physicochemical Properties

The compound’s fluorinated structure confers unique solubility, stability, and reactivity profiles:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic -CF₃ group.

  • Stability: Stable under ambient conditions but susceptible to oxidation at the amino group, necessitating storage under inert atmospheres .

  • Acid-Base Behavior: The amino group (pKa ~9.5) and alcohol (pKa ~15) allow for pH-dependent protonation states, influencing solubility and reactivity.

Target ClassPotential Interaction Mechanism
Serine/Threonine KinasesHydrogen bonding with catalytic residues
GABA ReceptorsAllosteric modulation via fluorine interactions

Industrial and Research Applications

Medicinal Chemistry

  • Lead Compound Optimization: The -CF₃ group improves pharmacokinetic properties, making the compound a candidate for anticonvulsant or antiviral drug development.

  • Chiral Building Block: Used in asymmetric synthesis of complex molecules, including β-blockers and antifungal agents .

Material Science

  • Liquid Crystals: Fluorinated aromatic systems enhance thermal stability and dielectric anisotropy in display technologies.

Comparative Analysis with Structural Analogs

Structural modifications significantly alter physicochemical and biological properties:

Table 4: Analog Comparison

CompoundSubstitutionLipophilicity (LogP)Bioactivity
(1R,2S)-1-Amino-1-[2-fluoro-5-(CF₃)phenyl]propan-2-ol2-F, 5-CF₃2.1Moderate kinase inhibition
(1R,2S)-1-Amino-1-[3-fluoro-5-(CF₃)phenyl]propan-2-ol3-F, 5-CF₃2.3Enhanced receptor affinity
(1R,2S)-1-Amino-1-[2-Cl-5-(CF₃)phenyl]propan-2-ol2-Cl, 5-CF₃2.5Higher metabolic stability

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